3,3-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide
Description
Properties
IUPAC Name |
3,3-diphenyl-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3S/c32-27(22-25(23-10-3-1-4-11-23)24-12-5-2-6-13-24)29-16-9-21-35(33,34)31-19-17-30(18-20-31)26-14-7-8-15-28-26/h1-8,10-15,25H,9,16-22H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOMHRPWFKKMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,3-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the Pyridine Group: The pyridine moiety can be introduced via a nucleophilic substitution reaction using a pyridine derivative.
Sulfonylation: The sulfonyl group is introduced through a reaction with a sulfonyl chloride.
Coupling with Diphenylpropylamine: The final step involves coupling the sulfonylated piperazine intermediate with diphenylpropylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
3,3-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
3,3-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound may be explored for its use in the synthesis of other complex molecules and as a potential intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and synthetic differences between the target compound and analogous molecules from the evidence:
Structural Analysis:
Backbone Modifications: The target compound’s diphenylpropanamide core distinguishes it from analogs like 3s–3v, which feature monoaryl substitutions (e.g., fluorophenyl, methoxyphenyl) . The diphenyl group may enhance lipophilicity and π-π stacking interactions compared to monoaryl derivatives.
Sulfonamide and Piperazine Variations: The target’s 4-(pyridin-2-yl)piperazine sulfonamide contrasts with the 3-chlorophenyl-piperazine in 3s–3v, which may alter receptor selectivity. Chlorophenyl groups are common in antipsychotic agents (e.g., aripiprazole), while pyridinylpiperazines are seen in serotonin receptor ligands .
Synthetic Performance :
- Analogs 3s–3v exhibit moderate yields (26–41%) and variable LC/MS purity (55–73%), suggesting challenges in purifying bulky, lipophilic propanamide derivatives . The target compound’s synthesis would likely face similar hurdles, though specific data are absent.
Research Implications and Limitations
While the evidence provides structural and synthetic benchmarks, pharmacological data for the target compound are unavailable. Further studies should prioritize:
- Receptor binding assays to confirm GPCR interactions.
- Solubility and stability profiling to address synthetic challenges noted in low-yield analogs .
- Comparative SAR studies to optimize the diphenylpropanamide scaffold against monoaryl derivatives.
Q & A
Basic Questions
Q. What are the critical steps in synthesizing 3,3-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide, and how is reaction purity optimized?
- Answer : The synthesis typically involves sequential coupling of the piperazine-sulfonylpropylamine intermediate with a diphenylpropanoyl chloride derivative. Key steps include:
- Sulfonylation : Reacting 4-(pyridin-2-yl)piperazine with a sulfonyl chloride precursor under anhydrous conditions (e.g., DCM, 0–5°C) .
- Amide Coupling : Using EDC/HOBt or DCC as coupling agents to attach the propanamide moiety.
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or preparative HPLC to isolate intermediates and final product .
- Purity Optimization : Reaction parameters like temperature (e.g., 40–60°C for sulfonylation), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are adjusted to minimize side products. Purity is confirmed via LC/MS (>95%) and NMR .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Answer :
- NMR Spectroscopy : H and C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 3.5–4.0 ppm for sulfonylpropyl CH) to verify connectivity and stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H] at m/z 546.2201) confirms molecular weight .
- HPLC : Retention time (t ~8–12 min) and UV/Vis spectra (λ 260–280 nm) assess purity and stability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on piperazine or phenyl groups) influence biological activity?
- Answer :
- Piperazine Modifications : Replacing pyridin-2-yl with pyrimidin-2-yl (as in ) reduces antimicrobial activity by 30% but enhances kinase inhibition (IC < 1 μM) due to altered H-bonding with ATP-binding pockets .
- Phenyl Substituents : Electron-withdrawing groups (e.g., -Cl) on diphenyl moieties increase metabolic stability (t > 6 hrs in microsomes) but may reduce blood-brain barrier permeability .
- Methodology : SAR studies require parallel synthesis of analogs (e.g., via solid-phase chemistry in ) followed by in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
Q. What in silico strategies predict target interactions and pharmacokinetic properties for this compound?
- Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR (ΔG ~-10.2 kcal/mol for kinase domain binding) .
- ADMET Prediction : SwissADME calculates logP ~3.5 (optimal for CNS penetration) but flags moderate solubility (LogS ~-4.5). ProTox-II predicts hepatotoxicity risk (LD 300 mg/kg) .
- MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) for lead optimization .
Q. How can contradictions in reported biological data (e.g., antimicrobial vs. kinase inhibition) be resolved?
- Answer :
- Assay Standardization : Validate activity across multiple models (e.g., MIC vs. IC in vs. 16) using controls like ciprofloxacin (antimicrobial) and erlotinib (kinase).
- Off-Target Profiling : Use broad-panel screening (e.g., Eurofins Pharma Discovery) to identify secondary targets (e.g., PDE4 or GPCRs) .
- Data Normalization : Adjust for assay conditions (e.g., 10% FBS in cell media reduces apparent potency by 2–3× due to protein binding) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
